Piperitone

Descripción general

Descripción

La piperitona es una cetona monoterpénica natural, conocida por su presencia en varios aceites esenciales. Existe en dos formas estereoisoméricas: la forma D, que tiene un aroma a menta, y la forma L. La piperitona se encuentra en los aceites de plantas de los géneros Cymbopogon, Andropogon y Mentha . Es un líquido incoloro con un distintivo olor a menta y se utiliza como materia prima para la producción de mentol y timol sintéticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La piperitona se puede sintetizar a partir de acetoacetato de isopropilo y 3-buten-2-ona. La síntesis implica varios pasos:

Material de partida: La metil isobutil cetona reacciona con formaldehído bajo la catálisis de cloruro de hidrógeno para obtener 3-isopropil-3-buten-2-ona.

Adición de Michael: La 3-isopropil-3-buten-2-ona se somete a una adición de Michael con acetato de acetilo bajo el efecto de un catalizador alcalino para formar un intermedio de 2-acetil-4-isopropil-5-oxo-metil caproato.

Condensación aldólica intramolecular: Este intermedio se somete a una condensación aldólica intramolecular en condiciones alcalinas para producir un éster carboxílico de piperitona.

Hidrólisis y descarboxilación por acidificación: El éster carboxílico se hidroliza y acidifica en condiciones alcalinas para producir piperitona.

Métodos de producción industrial: La principal fuente de piperitona es de Eucalyptus dives, producido principalmente en Sudáfrica. La producción industrial implica la extracción de los aceites esenciales de Eucalyptus dives y otras plantas .

Análisis De Reacciones Químicas

Tipos de reacciones: La piperitona se somete a varias reacciones químicas, incluyendo:

Reducción: La piperitona se puede reducir a mentol utilizando hidrógeno y un catalizador de níquel.

Oxidación: Se puede oxidar a timol utilizando cloruro de hierro (III) y ácido acético.

Fotodimerización: Bajo exposición a la luz, la piperitona se somete a fotodimerización, formando un compuesto policíclico con un anillo de ciclobutano.

Reactivos y condiciones comunes:

Reducción: Hidrógeno y catalizador de níquel.

Oxidación: Cloruro de hierro (III) y ácido acético.

Fotodimerización: Exposición a la luz.

Productos principales:

Mentol: Obtenido de la reducción de piperitona.

Timol: Obtenido de la oxidación de piperitona.

Compuesto policíclico: Formado a partir de la fotodimerización.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Piperitone has been studied for its therapeutic properties, particularly in the context of cholesterol metabolism and antimicrobial activities.

Cholesterol Metabolism

Recent studies have demonstrated that this compound oxide can modulate cholesterol metabolism by influencing key proteins involved in lipid regulation. A study published in Molecules indicated that this compound oxide significantly reduced the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that degrades LDL receptors (LDLR), thereby enhancing cholesterol uptake by the liver. The study showed a concentration-dependent effect on PCSK9 secretion in human hepatoma cell lines, suggesting its potential use as a nutraceutical ingredient for managing cholesterol levels .

| Parameter | Huh7 Cell Line | HepG2 Cell Line |

|---|---|---|

| IC50 of this compound Oxide | 18.2 µg/mL | 27.3 µg/mL |

| LDLR Expression Increase | 50% | Not specified |

| PCSK9 Suppression | Significant | Significant |

Antimicrobial Activity

This compound's antimicrobial properties have been extensively studied, particularly against various pathogens. In a clinical trial involving Mentha piperita essential oil, which contains high levels of this compound, the oil demonstrated significant antibacterial activity against Yersinia ruckeri, a pathogen affecting rainbow trout. The study found that fish fed diets supplemented with Mentha piperita exhibited improved immune responses and reduced infection rates .

Agricultural Applications

This compound is also recognized for its potential as a natural pesticide and repellent.

Insect Repellent Properties

Research has shown that this compound possesses insect-repelling qualities, making it a candidate for organic pest control. A study evaluated this compound's effectiveness against aphids (Myzus persicae), revealing that while this compound alone was weakly deterrent, modifications to its structure (such as lactonization) significantly enhanced its repellent activity .

| Compound | Deterrent Activity |

|---|---|

| This compound | Weak |

| This compound-derived Lactones | Strong |

Fungal Inhibition

This compound has also been assessed for its antifungal properties. A multivariate analysis highlighted the contribution of this compound to the antifungal efficacy of essential oils derived from plants like lavender and mint . This suggests that this compound could be incorporated into formulations aimed at controlling fungal diseases in crops.

Food Science Applications

In food science, this compound is valued for its flavoring properties and potential health benefits.

Flavoring Agent

This compound has been identified as a key aroma compound contributing to the sensory profile of certain wines, particularly aged red Bordeaux wines . Its presence enhances the overall flavor experience, indicating its application in food and beverage industries.

Antioxidant Properties

This compound exhibits antioxidant activity, which can be beneficial in food preservation and health supplements. A study noted its ability to scavenge free radicals effectively, suggesting potential applications in developing functional foods .

Mecanismo De Acción

El mecanismo de acción de la piperitona implica su interacción con varios objetivos moleculares y vías:

Acción antimicrobiana: La piperitona exhibe propiedades antimicrobianas al interrumpir la integridad de la membrana celular de las bacterias, lo que lleva a la lisis celular.

Acción repelente: Actúa como repelente al interferir con los receptores olfativos de las plagas, reduciendo su atracción por las áreas tratadas.

Comparación Con Compuestos Similares

La piperitona se puede comparar con otros compuestos similares como:

Mentol: Tanto la piperitona como el mentol son monoterpenos, pero el mentol es la forma reducida de la piperitona.

Timol: El timol es la forma oxidada de la piperitona y comparte propiedades antimicrobianas similares.

Piperitenona: Otra cetona monoterpénica con características estructurales similares pero diferentes actividades biológicas.

Singularidad de la piperitona: La combinación única de reactividad química y actividad biológica de la piperitona la convierte en un compuesto valioso en varios campos. Su capacidad para someterse a reducción y oxidación para formar mentol y timol, respectivamente, destaca su versatilidad en la química sintética.

Lista de compuestos similares:

- Mentol

- Timol

- Piperitenona

El distintivo aroma a menta de la piperitona y su presencia en aceites esenciales la distinguen aún más de otros monoterpenos .

Actividad Biológica

Piperitone, a monoterpenoid compound primarily found in essential oils of various plants, particularly in the Mentha species, has garnered attention for its diverse biological activities. This article explores the chemical properties, antioxidant effects, antimicrobial potential, and other significant biological activities of this compound, supported by recent research findings and case studies.

Chemical Composition and Properties

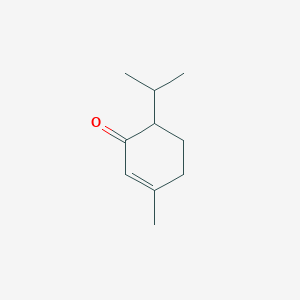

This compound (p-Menth-1-en-3-one) has the molecular formula C10H14O and a molecular weight of 150.22 g/mol. It is characterized by a menthane structure, which contributes to its distinctive aroma and biological properties. This compound is often isolated from essential oils through methods such as steam distillation and supercritical CO2 extraction.

Antioxidant Activity

This compound exhibits notable antioxidant properties, which have been evaluated using various assays:

- DPPH Scavenging Assay : this compound demonstrated significant free radical scavenging activity with an IC50 value indicating its effectiveness compared to standard antioxidants like Trolox. For instance, essential oils derived from plants containing this compound showed high Trolox Equivalent Antioxidant Capacity (TEAC) values, suggesting robust antioxidant potential .

| Compound | IC50 (mg/mL) | TEAC |

|---|---|---|

| This compound | 7.3 | High |

| Trolox | 0.03 | Reference |

Antimicrobial Activity

This compound's antimicrobial properties have been extensively studied against various pathogens:

- In Vitro Studies : Research indicates that this compound exhibits antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth .

- Combined Effects with Antibiotics : A study highlighted the synergistic effects of piperitenone epoxide (a derivative of this compound) when combined with antibiotics, enhancing antimicrobial efficacy against resistant strains .

| Pathogen | MIC (µg/mL) | Effect |

|---|---|---|

| Escherichia coli | 32 | Inhibition |

| Staphylococcus aureus | 16 | Inhibition |

Case Studies

- Repellent Properties : this compound has been identified as an effective repellent against pests such as the tea shot hole borer (Euwallacea perbrevis). Field tests showed that traps baited with this compound achieved a 50–70% reduction in pest captures over a 12-week period, demonstrating its potential for agricultural applications .

- Health Benefits in Animal Models : A study involving rainbow trout fed diets supplemented with Mentha piperita extract (rich in this compound) revealed improved immune responses and enhanced hematological parameters compared to control groups. This suggests potential health benefits of this compound in aquaculture .

The biological activities of this compound are attributed to its ability to interact with cellular pathways:

- Cholesterol Regulation : this compound oxide has been shown to modulate PCSK9 and LDLR expressions, playing a role in lipid metabolism. This effect may contribute to reducing cholesterol levels in liver cells, offering insights into its potential as a nutraceutical ingredient for managing cholesterol .

- Antioxidant Mechanisms : The antioxidant activity of this compound is believed to stem from its ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with various diseases.

Propiedades

IUPAC Name |

3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTPAHQEHQSRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052604 | |

| Record name | Piperitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, clear, light yellowish to yellow liquid | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 to 235.00 °C. @ 760.00 mm Hg | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in alcohol | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.929-0.934 | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89-81-6 | |

| Record name | (±)-Piperitone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperitone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERITONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-isopropyl-3-methylcyclohex-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERITONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZ8RG269R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Piperitone is a naturally occurring monoterpene found in the essential oils of various plant species. It's particularly abundant in certain chemotypes of Mentha longifolia [, , , ], but is also found in other Mentha species [, , ], Cymbopogon species [, , , ], Eucalyptus dives [, ], Micromeria fruticosa [], and Lippia schaueriana [].

A: In Mentha longifolia, the presence of specific this compound oxide stereoisomers, namely (1S,2S,4S)-trans-piperitone oxide and (1S,2S,4R)-cis-piperitone oxide, was found to be dependent on the population and correlated with the presence of (4S)-piperitone and (4R)-piperitone respectively []. This suggests a stereospecific biosynthetic pathway for these compounds.

ANone: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

A: Yes, this compound can be identified using spectroscopic techniques. 2,4-Dinitrophenylhydrazone is a suitable derivative for identification []. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to analyze this compound and its derivatives in essential oils and extracts [, , , , , , , , , , , , , ].

ANone: this compound and its derivatives have been reported to exhibit various biological activities, including:

A: Studies on halolactone derivatives of this compound revealed that introducing a lactone function and a halogen atom significantly altered its antifeedant properties against the lesser mealworm (Alphitobius diaperinus) []. The presence of a chlorine atom at C-5 of the cyclohexane ring was found to be crucial for optimal activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.